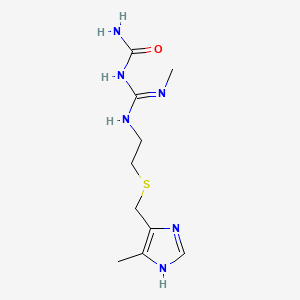

胍基脲西咪替丁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cimetidine Amide Dihydrochloride is a derivative of cimetidine, a well-known histamine H2 receptor antagonist used primarily to inhibit stomach acid production. This compound is recognized for its unique chemical structure, which includes a guanylurea moiety.

科学研究应用

Cimetidine Amide Dihydrochloride has a wide range of applications in scientific research:

作用机制

Target of Action

Guanylurea cimetidine, also known as Urea,[(methylamino)[[2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]-, dihydrochloride, is a derivative of the drug cimetidine . Cimetidine is a histamine H2 receptor antagonist . The primary target of cimetidine, and by extension guanylurea cimetidine, is the H2 receptor located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the secretion of gastric acid.

Mode of Action

Cimetidine, and likely guanylurea cimetidine, binds to the H2 receptor, blocking the effects of histamine . This competitive inhibition results in reduced gastric acid secretion, as well as a reduction in gastric volume and acidity .

Biochemical Pathways

It’s known that cimetidine inhibits many of the isoenzymes of the hepatic cyp450 enzyme system . This could potentially affect a wide range of biochemical pathways, given the central role of CYP450 enzymes in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Pharmacokinetics

Cimetidine has a high total systemic clearance (500 to 600 ml/min), mainly determined by renal clearance . The volume of distribution is approximately 1 L/kg, and the elimination half-life is approximately 2 hours . About 50 to 80% of the dose administered intravenously is recovered in urine as unchanged cimetidine

Result of Action

The primary result of the action of guanylurea cimetidine is likely to be a reduction in gastric acid secretion, similar to its parent compound, cimetidine . This can help manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .

Action Environment

The action, efficacy, and stability of guanylurea cimetidine can be influenced by various environmental factors. For instance, the presence of other drugs that induce or inhibit CYP450 enzymes could potentially affect the metabolism of guanylurea cimetidine. Additionally, renal function can significantly impact the clearance of the drug

生化分析

Biochemical Properties

The biochemical properties of Guanylurea cimetidine are largely derived from its structure. The compound is a derivative of cimetidine, which is known to interact with various enzymes and proteins .

Molecular Mechanism

It is known that cimetidine, from which Guanylurea cimetidine is derived, can inhibit certain enzymes and alter gene expression .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of guanylurea cimetidine typically involves the reaction of cimetidine with specific reagents under controlled conditions. One common method includes the use of Fenton reagent, which facilitates the formation of guanylurea derivatives from cimetidine . The reaction conditions often involve the addition of hydrogen peroxide to a solution of cimetidine hydrochloride and ferrous chloride at room temperature .

Industrial Production Methods: Industrial production of guanylurea cimetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired compound .

化学反应分析

Types of Reactions: Cimetidine Amide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the reaction with Fenton reagent results in the formation of cimetidine sulfoxide, N-desmethylcimetidine, and other derivatives .

Common Reagents and Conditions:

Oxidation: Fenton reagent (hydrogen peroxide and ferrous chloride) is commonly used for oxidation reactions.

Reduction: Specific reducing agents may be employed to convert guanylurea cimetidine into its reduced forms.

Substitution: Various nucleophiles can be used to substitute functional groups within the compound.

Major Products Formed: The major products formed from these reactions include cimetidine sulfoxide, N-desmethylcimetidine, and other guanylurea derivatives .

相似化合物的比较

Cimetidine: The parent compound, primarily used as an H2 receptor antagonist.

Cimetidine Sulfoxide: An oxidized derivative of cimetidine.

N-desmethylcimetidine: A demethylated form of cimetidine.

Uniqueness: Cimetidine Amide Dihydrochloride is unique due to the presence of the guanylurea moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for studying the effects of guanylurea derivatives in various applications .

属性

CAS 编号 |

52568-80-6 |

|---|---|

分子式 |

C10H20Cl2N6OS |

分子量 |

343.3 g/mol |

IUPAC 名称 |

[N'-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]urea;dihydrochloride |

InChI |

InChI=1S/C10H18N6OS.2ClH/c1-7-8(15-6-14-7)5-18-4-3-13-10(12-2)16-9(11)17;;/h6H,3-5H2,1-2H3,(H,14,15)(H4,11,12,13,16,17);2*1H |

InChI 键 |

AERDXOWIMPUTQK-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N |

规范 SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC(=O)N.Cl.Cl |

外观 |

White Solid |

熔点 |

170-172°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

Cimetidine Amide Dihydrochloride; [(Methylamino)[[2-[[5-methyl-1H-imidazol-4-yl)methyl]thio]ethyl]amino]methylene]- urea Dihydrochloride |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone](/img/structure/B601711.png)